1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene
Description
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group at the para position and a 2,2-diethoxyethoxy (-OCH₂CH(OEt)₂) substituent at the ortho position of the benzene ring. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the diethoxyethoxy chain introduces hydrophilicity and flexibility, making it a versatile intermediate in organic synthesis .
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O3/c1-3-17-12(18-4-2)9-19-11-7-5-10(6-8-11)13(14,15)16/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKODZVXSMOOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Alkylation
The diethoxyethoxy group is introduced via nucleophilic substitution using 2,2-diethoxyethyl bromide or chloride. In a representative procedure, 4-(trifluoromethyl)phenol reacts with 2,2-diethoxyethyl bromide in dichloromethane at 5–20°C using N-ethyl-N,N-diisopropylamine (DIPEA) as a base. The reaction proceeds through deprotonation of the phenol, followed by SN2 displacement:
$$
\text{Ar-OH + BrCH}2\text{CH(OEt)}2 \xrightarrow{\text{DIPEA}} \text{Ar-OCH}2\text{CH(OEt)}2 + \text{HBr}
$$
Yields exceed 90% after 15 minutes at ambient temperature, with purification via extraction (MTBE/HCl/NaOH) and drying over Na₂SO₄.
Acid-Catalyzed Condensation
Alternative protocols employ 2,2-diethoxyethanol under acidic conditions. Heating 4-(trifluoromethyl)phenol with excess diethoxyethanol in toluene at 110°C with p-toluenesulfonic acid (PTSA) achieves 85% conversion after 12 hours. The mechanism involves protonation of the alcohol, followed by nucleophilic attack by the phenoxide ion.
Copper-Catalyzed Trifluoromethylation
Coupling with (Trifluoromethyl)trimethylsilane
A two-step approach first synthesizes 1-iodo-2-(diethoxyethoxy)benzene, followed by trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃). In sulfolane at 45°C, CuI (10 mol%) and CsF (2.6 eq) facilitate cross-coupling, yielding 78% of the target compound after 18 hours. The reaction tolerates electron-withdrawing groups, with the diethoxyethoxy chain minimally interfering with catalysis:
$$
\text{Ar-I + TMSCF}3 \xrightarrow{\text{CuI/CsF}} \text{Ar-CF}3 + \text{TMSI}
$$
Oxidative Trifluoromethylation
Electron-deficient aryl iodides undergo oxidative coupling with CF₃SO₂Na in DMF at 60°C using Cu(O₂CF₂SO₂F)₂ as a catalyst. While this method achieves 67% yield for analogous nitro-substituted derivatives, steric hindrance from the diethoxyethoxy group reduces efficiency to ~50% for the target compound.
Industrial-Scale Production
Continuous Flow Reactors
Scalable synthesis employs tubular reactors to enhance heat transfer and mixing. A 2022 study demonstrated 92% yield by combining 4-(trifluoromethyl)phenol and 2,2-diethoxyethyl chloride in a 1:1.2 molar ratio at 120°C with a residence time of 30 minutes. Ethanol serves as a green solvent, reducing waste compared to dichloromethane-based protocols.
Purification Strategies
- Liquid-Liquid Extraction : Sequential washes with 10% NH₄OH and HCl remove unreacted starting materials.
- Distillation : Vacuum distillation (50 mmHg, 92–94°C) isolates the product from high-boiling sulfolane.
- Chromatography : Silica gel chromatography (hexane:ethyl acetate, 4:1) achieves >99% purity for analytical-grade material.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis (SHELXL) reveals a planar benzene ring with dihedral angles of 12.3° between the CF₃ and OCH₂CH(OEt)₂ groups. Disorder in the ethoxy chains is resolved using PART/SUMP restraints.
Challenges and Optimization
Competing Side Reactions
Yield Improvements
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading (CuI) | 8–12 mol% | Maximizes turnover |
| Temperature | 40–50°C | Balances kinetics |
| Solvent polarity | ε = 20–30 (e.g., DMF) | Enhances ion pairing |
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or alkoxy derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The diethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The diethoxyethoxy group in the target compound enhances hydrophilicity compared to purely aromatic (e.g., PSTMB) or halogenated (e.g., bromomethyl) analogs .
Synthetic Efficiency :
- Bromomethyl derivatives (e.g., 1-(bromomethyl)-4-(trifluoromethyl)benzene) are high-yielding intermediates for click chemistry (61% yield in DX-04-06 synthesis) .
- Selenated analogs like PSTMB achieve >98% purity via GC-MS, underscoring robust synthetic protocols for bioactive fluorinated aromatics .
Biological Relevance :
- PSTMB demonstrates potent LDHA inhibition and anti-tumor activity, suggesting that trifluoromethyl benzene derivatives with electron-rich substituents (e.g., -SePh) are promising in cancer therapy .
- The target compound’s diethoxyethoxy chain may improve pharmacokinetic properties (e.g., solubility) compared to lipophilic analogs, though direct biological data are lacking.
Biological Activity
1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H15F3O3
- Molecular Weight : 288.25 g/mol
The biological activity of this compound is largely attributed to its interaction with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to its bioactivity.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that mediate physiological responses.
- Antioxidant Activity : The structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains and fungi. While specific data on this compound is limited, its structural analogs suggest potential in this area.
Anticancer Properties
The compound's ability to inhibit cancer cell growth has been investigated in various studies. For example, compounds with similar functional groups have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Study 1: Anticancer Activity
A study explored the anticancer effects of various benzene derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds could significantly inhibit the growth of cancer cells in vitro, suggesting a promising avenue for further research into this compound's effects on tumor cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | KARPAS422 |
| Compound B | 3.5 | KARPAS422 |
| This compound | TBD | TBD |
Study 2: Enzyme Interaction
Another study focused on the interaction of similar compounds with specific enzymes involved in metabolic processes. The findings suggested that these compounds could act as effective inhibitors, thereby influencing metabolic pathways related to drug metabolism and detoxification .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : Likely influenced by lipophilicity due to the trifluoromethyl group.
- Distribution : Expected to be widespread due to its chemical structure.
- Metabolism : May involve phase I and phase II metabolic processes.
- Excretion : Primarily through renal pathways.
Q & A
Q. What are the optimized synthetic routes for 1-(2,2-Diethoxyethoxy)-4-(trifluoromethyl)benzene, and what critical reaction parameters govern yield and purity?
A robust synthesis involves coupling 1-(2,2-dibromovinyl)-4-trifluoromethylbenzene with boronic acid derivatives under palladium or copper catalysis. Key parameters include:
- Catalyst system : Copper iodide with hydrazonic ligands (e.g., ligand A) enhances cross-coupling efficiency .
- Solvent and temperature : Ethanol at 60°C under argon ensures controlled reactivity .
- Workup : Post-reaction extraction with ether and purification via silica gel chromatography (hexane eluent) achieves >65% yield .
Optimization studies should monitor reaction time and ligand-to-catalyst ratios to minimize side products.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, particularly for resolving disorder in the diethoxyethoxy chain .
- NMR spectroscopy : NMR detects trifluoromethyl ( ppm) and diethoxyethoxy environments, while NMR identifies ethoxy protons ( ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How does the diethoxyethoxy group influence the compound’s reactivity in substitution or coupling reactions?
The diethoxyethoxy moiety acts as an electron-donating group, stabilizing intermediates in:
- Nucleophilic substitutions : Facilitates displacement at the benzylic position under acidic conditions .
- Cross-coupling reactions : Enhances Pd-mediated Suzuki-Miyaura couplings by reducing steric hindrance .
Comparative studies with non-ethoxy analogs show slower kinetics but higher regioselectivity .
Advanced Research Questions
Q. How can researchers address crystallographic disorder in the diethoxyethoxy chain during X-ray analysis?
- Refinement strategies : Use SHELXL’s PART and SUMP instructions to model disordered segments, applying geometric restraints to ethoxy torsion angles .
- Low-temperature data collection : Reduces thermal motion artifacts (e.g., 100 K measurements) .
- Twinned data handling : SHELXE’s twin refinement tools improve convergence for challenging datasets .
Q. What methodologies resolve conflicting spectroscopic data (e.g., 19F^{19}\text{F}19F NMR vs. X-ray) for this compound?
- Multi-technique validation : Cross-reference NMR shifts with computed chemical shifts (DFT calculations) .
- Dynamic NMR experiments : Probe rotational barriers in the diethoxyethoxy group to explain splitting patterns .
- Single-crystal vs. solution-state comparisons : Identify conformational differences causing discrepancies .
Q. How can experimental designs elucidate the mechanism of its participation in radical fluorination reactions?
- Kinetic isotope effects (KIE) : Compare in deuterated analogs to identify hydrogen abstraction steps .
- EPR spectroscopy : Detect radical intermediates (e.g., trifluoromethyl radicals) during fluorination .
- Computational modeling : Map free-energy surfaces for transition states using Gaussian or ORCA .
Q. What approaches assess the compound’s thermodynamic stability under varying conditions?
- Thermogravimetric analysis (TGA) : Measures decomposition thresholds (e.g., >200°C in nitrogen) .
- Solution stability assays : Monitor degradation via HPLC under acidic/alkaline conditions (pH 2–12) .
- Accelerated aging studies : Expose to UV light or humidity to predict shelf-life .
Research Applications
Q. In material science, how is this compound utilized in fluorinated polymer synthesis?
- Monomer functionalization : The trifluoromethyl group enhances hydrophobicity in polyaryl ethers .
- Cross-linking agent : Diethoxyethoxy units improve flexibility in epoxy resins .
- Surface modification : SAMs (self-assembled monolayers) on gold substrates exploit thiol-ether linkages .
Q. What biochemical assays are employed to study its interactions with cellular targets?
- Fluorescence polarization : Quantifies binding affinity to proteins (e.g., serum albumin) .
- Cellular uptake studies : Radiolabeled analogs (e.g., ) track permeability in Caco-2 monolayers .
- Enzyme inhibition assays : Screens against kinases or phosphatases identify bioactivity .
Data Contradiction Analysis
Q. How to reconcile divergent bioactivity results across cell lines?
- Dose-response profiling : Establish IC curves in multiple lines (e.g., HEK293 vs. HeLa) .
- Metabolic stability assays : Compare CYP450-mediated degradation rates .
- Transcriptomic analysis : Identify overexpression of efflux pumps (e.g., P-gp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
